molecular formula C9H6N2O B1625639 4-hydroxy-1H-indole-3-carbonitrile CAS No. 81779-30-8

4-hydroxy-1H-indole-3-carbonitrile

Cat. No. B1625639
CAS RN: 81779-30-8
M. Wt: 158.16 g/mol
InChI Key: BRIMCGYNLLEMOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxy-1H-indole-3-carbonitrile is a useful research compound. Its molecular formula is C9H6N2O and its molecular weight is 158.16 g/mol. The purity is usually 95%.
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properties

CAS RN

81779-30-8

Product Name

4-hydroxy-1H-indole-3-carbonitrile

Molecular Formula

C9H6N2O

Molecular Weight

158.16 g/mol

IUPAC Name

4-hydroxy-1H-indole-3-carbonitrile

InChI

InChI=1S/C9H6N2O/c10-4-6-5-11-7-2-1-3-8(12)9(6)7/h1-3,5,11-12H

InChI Key

BRIMCGYNLLEMOA-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)O)C(=CN2)C#N

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=CN2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compounds of general formula (I) can be further reacted by known methods, for example by saponification and decarboxylation to give 4-hydroxyindole or 4-hydroxy-6-methylindole, or by aminolysis and dehydration to give 4-hydroxy-3-cyanoindole or 4-hydroxy-3-cyano-6-methyl-indole, which, by reaction with epichlorohydrin and alkylamino derivatives, give aminopropanols with useful pharmacological properties (see Federal Republic of Germany Patent Specification Nos. 25 08 251; 27 37 630; 29 05 877 and 30 30 047). However, compounds of general formula (I) can also be reacted to give aminopropanol derivatives directly, whereafter the compounds obtained are subsequently changed. Thus, for example, from 4-hydroxy-3-cyanoindole (see Federal Republic of German Patent Specification No. 30 29 980) there is obtained 4-(2,3-epoxypropoxy)-3-cyanoindole which is reacted with 2-(2-allyloxyphenoxy)-ethylamine to give the pharmacologically effective 4-{2-hydroxy-3-[2-(2-allyloxyphenoxy)-ethylamino]-propoxy}-3-cyanoindole (see Example 3h) of Federal Republic of German Patent Specification No. 30 30 047).
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